molecular formula C16H18N4O2 B2717489 1-Benzyl-4-(5-nitropyridin-2-yl)piperazine CAS No. 381706-35-0

1-Benzyl-4-(5-nitropyridin-2-yl)piperazine

Cat. No. B2717489
CAS RN: 381706-35-0
M. Wt: 298.346
InChI Key: JOIDIVUDKPRTIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-Benzyl-4-(5-nitropyridin-2-yl)piperazine” is a chemical compound . It is a derivative of benzyl piperazine . The compound has a molecular weight of 299.32778 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-(substituted benzyl)-4-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl)piperazine derivatives were synthesized through the reaction of 1-(5-(5-nitroaryl-2-yl)-1,3,4-thiadiazol-2-yl) piperazine and substituted benzyl chloride in DMF .

Scientific Research Applications

Antiviral and Anti-HIV Properties

Research conducted by Al-Masoudi, Al-Soud, De Clercq, and Pannecouque (2007) explored the synthesis and structure of new 5-substituted piperazinyl-4-nitroimidazole derivatives, aiming to develop non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activity. These compounds were evaluated in MT-4 cells, highlighting the potential of piperazine derivatives as candidates for HIV treatment (Al-Masoudi et al., 2007).

Antibacterial and Biofilm Inhibition

Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with piperazine linkers, demonstrating potent antibacterial efficacy against E. coli, S. aureus, and S. mutans strains. These compounds also showed significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin, and exhibited excellent inhibitory activities against the MurB enzyme, indicating their potential as new antibacterial agents and biofilm inhibitors (Mekky & Sanad, 2020).

Anti-Tuberculosis Activity

Tangallapally, Lee, Lenaerts, and Lee (2006) focused on the synthesis of new analogues of the anti-tuberculosis agent 5-nitro-furan-2-carboxylic acid 4-(4-benzyl-piperazin-1-yl)-benzylamide to increase its bioavailability. By modifying the structure, they retained strong anti-tuberculosis activity while improving absorption and serum half-life, demonstrating the potential of such derivatives in tuberculosis treatment (Tangallapally et al., 2006).

Anti-Leishmanial Activity

Tahghighi and colleagues (2011) synthesized a series of 5-(5-nitrofuran-2-yl)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents to optimize antileishmanial activity. The study found compounds with specific substitutions on amidine nitrogen to show very good activity against Leishmania major, highlighting the therapeutic potential of these derivatives in treating leishmaniasis (Tahghighi et al., 2011).

properties

IUPAC Name

1-benzyl-4-(5-nitropyridin-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c21-20(22)15-6-7-16(17-12-15)19-10-8-18(9-11-19)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOIDIVUDKPRTIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(5-nitropyridin-2-yl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.